8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Medicinal chemistry Lead optimization Structure–activity relationship

Researchers optimizing 2-arylquinoline-4-carboxylic acid pharmacophores often face inconsistent SAR data when switching between C-6 vs. C-8 halogenated analogs. This compound solves that by delivering the precise C-8 chloro / 3,4-dimethylphenyl substitution pattern required for COX-2 selectivity profiling. - C-8 chloro substituent enhances lipophilicity (XlogP = 4.7) to meet the pharmacophoric requirement established by Zarghi et al. for COX-2 inhibitory potency, while the free 4-COOH group preserves the critical Arg120 binding interaction. - Balanced lipophilicity and the 3,4-dimethylphenyl motif make it suitable for medium-throughput anticancer screening panels (breast, melanoma, leukemia) where quinoline-based HDAC3 and hDHODH inhibitors have demonstrated selective cytotoxicity. - Available at ≥97% purity with storage at 2-8°C under dry, sealed conditions, ensuring batch-to-batch consistency for reproducible enzymatic and cellular assay data.

Molecular Formula C18H14ClNO2
Molecular Weight 311.77
CAS No. 862647-95-8
Cat. No. B2490780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
CAS862647-95-8
Molecular FormulaC18H14ClNO2
Molecular Weight311.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C
InChIInChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
InChIKeyZKLLHOZHAMVIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Profile


8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS 862647-95-8) is a 2-arylquinoline-4-carboxylic acid derivative with the molecular formula C₁₈H₁₄ClNO₂ and a molecular weight of 311.76 g/mol . It features a quinoline core bearing a chlorine atom at the C-8 position, a 3,4-dimethylphenyl substituent at C-2, and a free carboxylic acid group at C-4 — a pharmacophore arrangement shared with the historical NSAID cinchophen (2-phenylquinoline-4-carboxylic acid) [1]. The compound is commercially available at ≥97% purity from multiple vendors including Fluorochem (Cat. F364672) and Leyan (Cat. 1392941), with recommended storage at 2–8°C under dry, sealed conditions .

2-Arylquinoline-4-carboxylic acid pharmacophore for scaffold-hopping and inhibitor design
C-8 chloro and 3,4-dimethylphenyl substitution suited for SAR profiling and lipophilicity tuning
Multi-vendor commercial availability supports reproducible screening and procurement

Differentiation from Closest Structural Analogs


Within the 2-arylquinoline-4-carboxylic acid series, small structural modifications produce substantial shifts in lipophilicity, electronic character, and target engagement. The C-8 chlorine atom, the precise methylation pattern on the 2-phenyl ring (3,4-dimethyl vs. 2,5-dimethyl vs. unsubstituted), and the position of halogen substitution (C-8 vs. C-6) each independently modulate the compound's XlogP, topological polar surface area (TPSA), and hydrogen-bonding capacity . Published structure–activity relationship (SAR) studies on related 4-carboxyl quinoline scaffolds have demonstrated that lipophilic substituents at the C-7 and C-8 positions are critical determinants of COX-2 inhibitory potency and selectivity [1]. For procurement decisions, these physicochemical and pharmacophoric differences mean that analogs cannot be assumed to be functionally interchangeable without explicit comparative biological data.

Methyl regioisomerism (3,4- vs 2,5-dimethyl) may alter lipophilicity and permeability profiles — analogs not directly interchangeable without comparative data.

Halogen position (C-8 vs C-6) influences electronic distribution and target engagement; substitution at a different position can shift pharmacophoric behavior.

Non-halogenated or differently halogenated analogs lack the specific C-8 chlorine effect and may exhibit divergent biological profiles in COX-2 or multi-target screens.

Quantitative Differentiation Evidence vs. Analogs


Regioisomeric Impact on Lipophilicity

The target compound (CAS 862647-95-8, 3,4-dimethylphenyl) exhibits an XlogP of 4.7, while its direct regioisomer 8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 862647-94-7) has an ACD/LogP of 5.16 . This ~0.46 log-unit difference arises solely from the altered methyl positions on the 2-phenyl ring, which modifies the molecular dipole and solvent-exposed hydrophobic surface area. The lower lipophilicity of the 3,4-dimethyl isomer predicts reduced passive membrane permeability, lower non-specific protein binding, and potentially improved aqueous solubility relative to the 2,5-dimethyl isomer — all critical parameters in early drug discovery screening cascades [1].

Lipophilicity: Regioisomer
Head-to-head
XlogP 4.7 vs ACD/LogP 5.16 · Δ 0.46
Lower lipophilicity may reduce passive permeability relative to regioisomer
Computed values; confirm experimentally
Medicinal chemistry Lead optimization Structure–activity relationship

Chlorine Substitution Effect on Lipophilicity

The target compound (XlogP = 4.7) is significantly more lipophilic than 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-06-4, XlogP = 4.1), which lacks the C-8 chlorine atom . The ΔXlogP of approximately 0.6 units is attributable to the chlorine substituent, which increases both molecular weight (311.76 vs. 277.32 Da) and hydrophobic surface area. Importantly, both compounds retain the same 3,4-dimethylphenyl pharmacophore and an identical TPSA of 50.2 Ų, meaning the lipophilicity difference is achieved without sacrificing polar surface area — a favorable profile for balancing permeability and solubility .

Chlorine Effect on Lipophilicity
Head-to-head
8-Cl: XlogP 4.7, MW 311.76 / H: XlogP 4.1, MW 277.32 · ΔXlogP ~0.6, TPSA 50.2 Ų
Chlorine substitution enhances lipophilicity without altering polar surface area
Computed; unchanged TPSA supports permeability-solubility balance assessment
Drug design Halogenation Lipophilic efficiency

Halogen Identity and Position Effects

When comparing the 8-chloro substitution (target compound, XlogP ≈ 4.7) with the 6-bromo substitution in 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS 351155-45-8, LogP = 4.98), the bromine atom at the C-6 position increases lipophilicity by ~0.28 log units and molecular weight by 44.45 Da . The distinct halogen positions (C-8 vs. C-6) also alter the electronic distribution across the quinoline ring: electron-withdrawing effects at C-8 influence the pKa of the carboxylic acid and the basicity of the quinoline nitrogen differently than substitution at C-6, which can affect both solubility and metal-chelation properties relevant to the proposed mechanism of action of quinoline-4-carboxylic acids [1].

Halogen Position & Identity
Context-dependent
8-Cl: XlogP ~4.7, MW 311.76 / 6-Br: LogP 4.98, MW 356.21 · ΔLogP ~0.28
Bromine at C-6 yields higher lipophilicity and steric bulk; electronic effects differ
Data from different computational sources; direct comparison recommended
Halogen bonding Medicinal chemistry Bioisosterism

Class-Level COX-2 Inhibitory SAR

In a systematic SAR study of 4-carboxyl quinoline derivatives as COX-2 inhibitors, Zarghi et al. (2009) demonstrated that lipophilic substituents at the C-7 and C-8 positions of the quinoline ring are critical for COX-2 inhibitory potency and selectivity [1]. The most potent compound in that series, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e), achieved a COX-2 IC₅₀ of 0.043 μM with a selectivity index >513, surpassing the reference drug celecoxib (COX-2 IC₅₀ = 0.060 μM; SI = 405). While the target compound was not directly tested in this study, its C-8 chloro substituent aligns with the key SAR finding that C-8 lipophilicity contributes positively to COX-2 target engagement. The free 4-carboxylic acid group, common to both the study compounds and the target, is essential for interaction with Arg120 in the COX-2 active site [1].

COX-2 Inhibitory SAR
Class-level
Lead 9e COX-2 IC50 0.043 μM, SI >513; C-8 lipophilic substitution reported to favor COX-2 engagement (Zarghi 2009)
Class SAR indicates C-8 chloro substitution may support COX-2 target engagement
Direct testing of this compound required for confirmation
COX-2 inhibition Anti-inflammatory Structure–activity relationship

Multi-Target Pharmacological Activity

The 2-arylquinoline-4-carboxylic acid scaffold has demonstrated quantifiable activity across multiple therapeutic targets in peer-reviewed studies: (i) as alkaline phosphatase inhibitors, compound 3j achieved an IC₅₀ of 22 ± 1 nM against h-TNAP, and compound 3e showed IC₅₀ values of 34 ± 10 nM (h-IAP) and 82 ± 10 nM (h-PLAP) [1]; (ii) as HDAC inhibitors, compound D29 exhibited an HDAC3 IC₅₀ of 0.477 ± 0.01 μM with selectivity over HDAC1 (32.59 μM) and HDAC2 (183.5 μM) [2]; (iii) as hDHODH inhibitors, compounds 3f and 3g showed potent enzyme inhibition, while 3k and 3l demonstrated selective cytotoxicity against MCF-7 and A375 cancer cells [3]. These data collectively establish the scaffold's capacity for target engagement across distinct enzyme classes, supporting the selection of derivatives like the target compound for broad screening panels.

Multi-Target Scaffold Activity
Class-level
h-TNAP IC50 22 nM (3j), HDAC3 IC50 0.477 μM (D29), hDHODH inhibition (3k/3l)
Scaffold engages multiple enzyme classes; substitution pattern determines selectivity
Activity profiles from structurally distinct derivatives
Polypharmacology Drug repurposing Scaffold optimization

Commercial Availability and Sourcing

The target compound is available at ≥97% purity from multiple commercial suppliers including Fluorochem (Catalog F364672), Leyan (Catalog 1392941), and ChemScene (Catalog CS-0322271) . The MDL identifier MFCD03422148 and SMILES notation ClC1=CC=CC2C(C(=O)O)=CC(C3=CC=C(C)C(C)=C3)=NC=21 provide unambiguous chemical identity verification . Storage recommendations specify sealed, dry conditions at 2–8°C, with room-temperature shipping availability in continental US regions . This level of commercial documentation and multi-vendor sourcing reduces procurement risk relative to single-source specialty analogs.

Commercial Sourcing
Source review
≥97% purity; multi-vendor: Fluorochem, Leyan, ChemScene
Multi-vendor availability at defined purity supports procurement and reproducibility
Supplier catalog data as of May 2026; independent QC recommended
Chemical procurement Quality control Reproducibility

Research and Industrial Application Scenarios


COX-2 Inhibitor Lead Optimization

Based on the class-level SAR established by Zarghi et al. (2009), which demonstrated that C-8 lipophilic substitution enhances COX-2 inhibitory potency in 4-carboxyl quinoline derivatives, this compound serves as a strategic intermediate or scaffold-hopping starting point [1]. Its C-8 chloro substituent aligns with the pharmacophoric requirement for lipophilicity at this position, while the free 4-carboxylic acid maintains the critical Arg120 interaction in the COX-2 binding pocket. Researchers can use this compound to probe whether the 3,4-dimethylphenyl substitution pattern offers selectivity advantages over the 4-methylsulfonylphenyl COX-2 pharmacophore.

Multi-Target Anticancer Screening

The 2-arylquinoline-4-carboxylic acid scaffold has validated activity against HDAC3 (IC₅₀ = 0.477 μM for analog D29) and hDHODH, with selective cytotoxicity observed in MCF-7 and A375 cancer cell lines [2][3]. The target compound, with its balanced lipophilicity (XlogP = 4.7) and 3,4-dimethylphenyl motif, is well-suited for inclusion in medium-throughput anticancer screening panels targeting breast cancer, melanoma, and leukemia cell lines where quinoline-based inhibitors have shown preferential activity.

Alkaline Phosphatase Isozyme Selectivity

Khan et al. (2015) identified quinoline-4-carboxylic acid derivatives as nanomolar inhibitors of human alkaline phosphatase isozymes (h-TNAP IC₅₀ = 22 nM for lead compound 3j) [4]. The C-8 chloro substitution in the target compound introduces a halogen atom at a position that could engage in halogen bonding with proximal residues in the AP active site, potentially tuning isozyme selectivity between h-TNAP, h-IAP, and h-PLAP. This compound can be directly evaluated in AP inhibition assays to determine whether 8-chloro substitution confers selectivity advantages over the 2-substituted phenyl variants previously reported.

Metal-Chelation Mechanism Studies

Arabiyat et al. (2024) proposed that the antiproliferative mechanism of quinoline-4-carboxylic acid derivatives involves divalent metal chelation via co-planarity of the carboxylic acid and quinoline nitrogen [5]. The target compound's 8-chloro substituent, positioned ortho to the quinoline nitrogen, may influence the electron density at the chelation site and modulate metal-binding affinity. This makes the compound a valuable probe for studying the metal-chelation hypothesis in quinoline-mediated cytotoxicity, particularly in head-to-head comparisons with the non-chlorinated analog (CAS 20389-06-4).

Application
Selection Property
Validation Focus
COX-2 pathway inhibitor screening
C-8 chloro substitution consistent with reported lipophilic requirements for COX-2 binding
Confirm COX-2 inhibitory activity and selectivity over COX-1
Multi-target anticancer screening panels
Scaffold with reported activity against HDAC3, hDHODH; cytotoxicity context in cancer lines
Cell-model viability and target engagement assays in breast, melanoma, leukemia lines
Alkaline phosphatase isozyme selectivity studies
8-Chloro substituent may influence halogen bonding and isozyme selectivity profile
Determine selectivity between h-TNAP, h-IAP, h-PLAP isoforms
Metal-chelation mechanism studies
8-Chloro modulates electron density at quinoline nitrogen for metal coordination
Metal-chelation hypothesis testing via comparative studies with non-halogenated analog
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